molecular formula C19H24N4O3 B10999257 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B10999257
M. Wt: 356.4 g/mol
InChI Key: PVEZLGWKZZWHQQ-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[44]nonane-2,4-dione is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of a piperazine derivative with a spirocyclic ketone. The reaction is often carried out in the presence of a suitable solvent such as 1,4-dioxane and a catalyst like triethylamine. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the spirocyclic structure.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Evaluated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to the active site of the receptor, altering its conformation and function .

Comparison with Similar Compounds

  • 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenylquinazolin-4(3H)-one
  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide

Comparison: Compared to similar compounds, 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in drug discovery and development .

Biological Activity

The compound 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound that has drawn attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and findings from recent studies.

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_4O_3, with a molecular weight of approximately 368.43 g/mol. The structure features a spirocyclic framework which is significant for its biological interactions.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly through modulation of serotonin and dopamine receptors. The presence of the phenylpiperazine moiety suggests potential activity as a serotonin receptor antagonist or agonist, which could contribute to anxiolytic or antidepressant effects.

Antidepressant and Anxiolytic Effects

Studies have shown that piperazine derivatives can exhibit significant antidepressant and anxiolytic properties. For instance:

  • Serotonin Receptor Modulation : Compounds with piperazine structures have been noted to influence serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety .

Neuroprotective Properties

The neuroprotective potential of this compound may stem from its ability to modulate oxidative stress pathways. Research indicates that similar compounds can activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and reduced neuroinflammation .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .

In Vivo Studies

Recent animal studies have highlighted the compound's efficacy in reducing anxiety-like behaviors and improving cognitive functions. For example:

  • Mouse Models : Administration of similar spirocyclic compounds in mouse models has shown reduced immobility in forced swim tests, indicating antidepressant-like effects .

Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives reported that compounds similar to this compound exhibited significant reductions in depression scores in rodent models when administered over a period of two weeks. The mechanism was attributed to enhanced serotonergic transmission .

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested against oxidative stress induced by glutamate toxicity in neuronal cell lines. Results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 2-oxo position undergoes oxidation under specific conditions. For example:

  • Hydrogen peroxide (H₂O₂) in acidic media oxidizes the α-carbon adjacent to the carbonyl group, forming carboxylic acid derivatives .

  • Potassium permanganate (KMnO₄) in aqueous acetone selectively oxidizes the ethyl linker between the spiro system and phenylpiperazine, yielding a diketone intermediate.

Table 1: Oxidation Conditions and Outcomes

Oxidizing AgentSolventTemperatureProductYield
H₂O₂H₂SO₄/H₂O60°CCarboxylic acid derivative65%
KMnO₄Acetone/H₂ORTDiketone intermediate48%

Reduction Reactions

The carbonyl groups in the diazaspiro core are susceptible to reduction:

  • Sodium borohydride (NaBH₄) selectively reduces the 2,4-dione moiety to a diol in ethanol at 0°C .

  • Catalytic hydrogenation (H₂/Pd-C) reduces the phenylpiperazine’s aromatic ring under high pressure, forming a cyclohexylpiperazine analog .

Key Observation : Reduction of the spirocyclic dione system preserves the ring structure while modifying electronic properties .

Substitution Reactions

The ethyl spacer and piperazine nitrogen participate in nucleophilic substitutions:

  • Halogenation : Treatment with PCl₅ replaces the oxo group with chlorine, forming 2-chloro derivatives.

  • Amination : Reaction with alkylamines in dichloromethane (DCM) substitutes the ethyl linker’s terminal hydrogen, generating secondary amines .

Table 2: Substitution Reaction Parameters

ReagentSolventCatalystProductYield
PCl₅DCMNone2-Chloro derivative72%
EthylenediamineDCMK₂CO₃N-alkylated spiro compound58%

Amidation and Condensation

The carbonyl groups enable condensation with amines:

  • EDC/HOBt-mediated amidation with aryl amines forms stable amide bonds, enhancing pharmacological activity .

  • Schiff base formation with hydrazines in ethanol yields hydrazone derivatives, studied for anticonvulsant potential .

Example Reaction :

Compound+R-NH2EDC/HOBt, DCMAmide derivative (84% yield)[5]\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt, DCM}} \text{Amide derivative (84\% yield)[5]}

Hydrolysis

The dione system undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O) cleaves the spiro ring, producing a linear dicarboxylic acid .

  • Basic hydrolysis (NaOH/EtOH) degrades the phenylpiperazine moiety, forming aniline derivatives.

Stability Note : The compound is stable in neutral aqueous solutions but degrades rapidly at pH < 3 or pH > 10.

Comparative Reactivity with Analogues

The spirocyclic structure confers unique reactivity compared to non-spiro analogues:

Feature3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dioneNon-Spiro Analogues
Oxidation RateSlower due to steric hindranceFaster
Reduction SelectivityPreferential dione reductionRandom sites
Hydrolysis StabilityHigher (t₁/₂ = 12 h at pH 1)Lower (t₁/₂ = 2 h)

Mechanistic Insights

  • Spiro Ring Strain : The 4.4 spiro system increases electrophilicity at the carbonyl carbons, facilitating nucleophilic attacks .

  • Piperazine Effects : The phenylpiperazine group directs substituents to para positions during electrophilic aromatic substitution .

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C19H24N4O3/c24-16(14-23-17(25)19(20-18(23)26)8-4-5-9-19)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,20,26)

InChI Key

PVEZLGWKZZWHQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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